molecular formula C12H18N2O4 B12507126 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione CAS No. 1131041-38-7

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione

Cat. No.: B12507126
CAS No.: 1131041-38-7
M. Wt: 254.28 g/mol
InChI Key: AFAQYSOTTWXNJN-UHFFFAOYSA-N
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Description

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione (CAS: 1131041-38-7) is a maleimide derivative featuring a tert-butoxycarbonyl (Boc)-protected aminopropyl side chain. Its molecular formula is C₁₂H₁₈N₂O₄, with a molar mass of 254.28 g/mol . The Boc group serves as a temporary protective moiety for the primary amine, enabling controlled deprotection in multi-step synthetic workflows. This compound is primarily employed as an intermediate in organic synthesis, particularly in peptide chemistry and bioconjugation, where selective amine reactivity is critical.

Properties

CAS No.

1131041-38-7

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17)

InChI Key

AFAQYSOTTWXNJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione typically involves the protection of an amine group with a Boc group, followed by the introduction of the pyrrole ring. One common method involves the reaction of 3-aminopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with maleic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution

The carbonyl groups at positions 2 and 5 of the pyrrole-2,5-dione ring act as electrophilic centers, enabling nucleophilic attacks. For example:

  • Amine-mediated substitution : The Boc-protected amino group (–NHBoc) can undergo substitution with nucleophiles like alcohols or thiols under basic conditions, forming new carbon-nitrogen bonds.

  • Ring-opening reactions : The diketopiperazine-like structure may undergo ring-opening under acidic or basic conditions, though this is less common due to the ring’s stability.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions (e.g., with azomethine ylides), leading to fused heterocycles. This is facilitated by the electron-withdrawing carbonyl groups, which stabilize transition states . For instance:

  • Formation of pyrrolidines : Reaction with nitrogen-based dipoles (e.g., azomethine ylides) can yield substituted pyrrolidines, with stereochemistry dependent on reactant geometry .

Elimination Reactions

The amino propyl side chain (–CH₂CH₂CH₂NH–) undergoes elimination under heat or acidic conditions, forming conjugated systems. This is often exploited in peptide synthesis to introduce double bonds or aromaticity.

Metal-Catalyzed Transformations

  • Palladium-catalyzed carbonylations : The compound can react with CO in the presence of Pd catalysts to form ester derivatives, as seen in analogous pyrrole systems .

  • Lithiation : The Boc-protected amine may enable selective lithiation at the α-position, facilitating functionalization (e.g., alkylation or arylation) .

Functional Group Transformations

  • Deprotection : The Boc group can be removed under acidic conditions (e.g., TFA) to yield the free amine, enabling further functionalization.

  • Amidation/esterification : The carbonyl groups can react with amines or alcohols to form amides or esters, altering solubility and reactivity .

Medicinal Chemistry

Pyrrole-2,5-dione derivatives are explored as:

  • Enzyme inhibitors : The compound’s cyclic diketopiperazine-like structure allows binding to enzymatic pockets, with modifications (e.g., side-chain substitutions) tuning selectivity .

  • Antimicrobial agents : Derivatives exhibit activity against bacteria, fungi, or viruses, leveraging the pyrrole ring’s interaction with biological targets .

Material Science

The compound’s reactivity makes it suitable for:

  • Polymer synthesis : The amino propyl group enables cross-linking or polymerization, while the carbonyl groups provide sites for functionalization.

Reaction Comparison Table

Reaction Type Conditions Outcome Reference
Nucleophilic substitutionBase (e.g., NaH), nucleophile (e.g., OH⁻)Amide/ester derivatives
1,3-Dipolar cycloadditionAzomethine ylide, room temperatureFused pyrrolidine derivatives
EliminationAcidic conditions (e.g., HCl)Conjugated systems (e.g., alkenes)
Lithiationn-BuLi, −78 °Cα-Functionalized derivatives

Structural and Characterization Data

  • Molecular formula : C₁₂H₂₀N₂O₆ (Boc group included).

  • Key structural features :

    • Pyrrole ring with carbonyl groups at positions 2 and 5.

    • Boc-protected amino propyl side chain for stability .

  • Characterization techniques :

    • NMR : Confirms sp² hybridization around nitrogen atoms and carbonyl groups.

    • Mass spectrometry : Validates molecular weight and purity .

Scientific Research Applications

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further reactions. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione are best contextualized against related pyrrole-2,5-dione derivatives. Below, we analyze key analogs based on substituent variations, synthetic methodologies, chemical properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Substituent Comparison and Key Properties
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione Boc-protected aminopropyl 254.28 Synthetic intermediate; bioconjugation
1-(3-aminopropyl)-1H-pyrrole-2,5-dione HCl Aminopropyl (HCl salt) 194.63 Reactive amine for direct conjugation
1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione Hydroxypropyl 169.16 Esterification; antimicrobial studies
1-(4-Aminophenyl)-1H-pyrrole-2,5-dione 4-Aminophenyl 188.18 Kinase inhibitor candidate
1-(1-(tert-butyl)-3-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione Pyrazole-tert-butyl-phenyl 349.41 Organocatalysis; asymmetric synthesis
3-(1-(3-Aminopropyl)-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione Indole-aminopropyl 384.43 Protein kinase C inhibition

Key Observations :

  • Amino vs. Hydroxy Groups: The Boc-protected aminopropyl derivative offers stability for stepwise synthesis, while the hydroxypropyl analog (CAS: 34321-80-7) enables esterification via its hydroxyl group .
  • Aromatic vs.
  • Heterocyclic Modifications : Pyrazole-substituted derivatives (e.g., from ) demonstrate enhanced rigidity, influencing their utility in asymmetric catalysis .

Stability and Functional Versatility

  • The Boc group in 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione prevents undesired amine oxidation or side reactions, contrasting with the reactive free amine in its HCl salt .
  • Maleimide core stability varies with substituents: Pyrazole derivatives () resist hydrolysis better than hydroxypropyl analogs under basic conditions .

Biological Activity

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione features a pyrrole ring with a Boc (tert-butyloxycarbonyl) protected amine group. The synthesis typically involves the reaction of pyrrole-2,5-dione with a suitable amine under controlled conditions to ensure the stability of the Boc group.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. Studies have shown that certain compounds in this class can inhibit the growth of various cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One notable compound demonstrated an inhibitory concentration (GI50) in the range of 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M against colon cancer cell lines such as HCT-116 and SW-620 .

The biological activity of these compounds is largely attributed to their ability to interact with key signaling pathways involved in cancer progression. Specifically, they have been shown to form stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2). These interactions are critical as they disrupt downstream signaling pathways that promote tumor growth .

Antioxidant Properties

In addition to their antitumor effects, some derivatives exhibit antioxidant properties. For example, certain compounds have been shown to reduce oxidative stress markers in vitro, suggesting a dual mechanism where they not only inhibit tumor growth but also protect normal cells from oxidative damage .

Table of Biological Activities

Compound Activity IC50 (M) Reference
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAntitumor (HCT-116)1.0×1081.0\times 10^{-8}Dubinina et al., 2007
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAntioxidantNot specifiedKuznietsova et al., 2016
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dionePotential EGFR/VEGFR InhibitorTBDCurrent Study

Case Studies

A comprehensive study involving the administration of pyrrole derivatives in animal models has demonstrated their potential in reducing tumor size and improving survival rates. For instance, in a rat model induced with colon cancer, treatment with selected pyrrole derivatives led to significant tumor regression compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione?

  • Methodological Answer : The synthesis typically involves two stages:

Formation of the pyrrole-2,5-dione core : Cyclization of maleic anhydride derivatives or condensation of substituted amines with maleic acid precursors (e.g., via amidrazone intermediates as described in cyclization protocols) .

Introduction of the Boc-protected aminopropyl group : Alkylation at the N(1)-position of the dione using 3-(Boc-amino)propyl halides or Mitsunobu coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can spectroscopic techniques confirm the structure of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione?

  • Methodological Answer :

  • ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at δ ~1.4 ppm. Protons on the aminopropyl chain (CH₂ groups) resonate between δ 1.6–3.2 ppm, while pyrrole-dione ring protons (if present) show distinct coupling patterns .
  • ¹³C NMR : Carbonyl carbons (C=O) of the dione ring appear at δ ~170–175 ppm; the Boc carbonyl is near δ ~155 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₃H₂₀N₂O₄ (calc. 292.1423). IR spectroscopy validates carbonyl stretches (~1700 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Moisture Sensitivity : The Boc group is hydrolytically labile. Store under inert gas (N₂/Ar) at –20°C with desiccants (silica gel) .
  • Light Sensitivity : The maleimide moiety may undergo [2+2] cycloaddition under UV light. Use amber vials and minimize exposure .
  • Long-term Storage : Lyophilization or formulation as a hydrochloride salt (if applicable) enhances stability .

Advanced Research Questions

Q. How can researchers optimize Boc-deprotection without degrading the pyrrole-dione core?

  • Methodological Answer :

  • Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v, 0°C to RT) for controlled deprotection. Avoid strong acids (HCl/dioxane) to prevent ring-opening .
  • Monitoring : Track reaction progress via TLC (ninhydrin stain for free amines) or LC-MS. Quench with cold ether to precipitate the deprotected amine .
  • Workup : Neutralize with aqueous NaHCO₃ and extract with DCM to isolate the product.

Q. How to resolve discrepancies between crystallographic and spectroscopic data for the aminopropyl side chain?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform VT-NMR (e.g., 25°C to –40°C) to detect rotameric equilibria caused by the flexible aminopropyl chain .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) to enhance resolution. Compare with DFT-optimized conformers for validation .
  • 2D NMR (COSY/NOESY) : Identify through-space correlations between the Boc group and pyrrole-dione protons to confirm spatial arrangement .

Q. Designing kinetic studies for maleimide reactivity under varying pH conditions: What approaches are recommended?

  • Methodological Answer :

  • pH-Dependent Thiol Addition : Monitor the reaction of the maleimide with cysteine derivatives (e.g., N-acetylcysteine) using UV-Vis (λ = 300–350 nm for Michael adduct formation) .
  • Quench-and-Measure : Aliquot reactions at timed intervals, quench with excess β-mercaptoethanol, and analyze via HPLC to quantify unreacted dione .
  • Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) from data collected at 20°C, 37°C, and 50°C to infer mechanistic pathways (e.g., nucleophilic vs. radical mechanisms) .

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